[3-Chloro-4-(thiophen-2-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
(3-chloro-4-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHZCBVYDOQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview:
- Starting materials: 3-Chlorophenyl derivatives and thiophene-2-carboxylic derivatives.
- Reaction type: Electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS).
- Conditions: Typically reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like copper or iron salts facilitating the substitution.
Research Findings:
- A study demonstrates the use of copper-catalyzed coupling reactions to attach thiophene rings to chlorinated aromatic compounds, utilizing Cu(I) or Cu(II) salts as catalysts under reflux conditions in DMSO or DMF.
- The reaction proceeds via oxidative coupling, where the thiophene-2-yl moiety is introduced onto the chlorinated phenyl ring, replacing the halogen or via a cross-coupling mechanism.
Heterocyclic Formation via Cyclization and Functionalization
Another prominent method involves the synthesis of the thiophene ring followed by attachment to the phenyl core.
Methodology Overview:
- Step 1: Synthesis of 2-aminothiophene derivatives through cyclization of α-haloketones or α-haloketone analogs with sulfur sources.
- Step 2: Nucleophilic substitution of the amino group with chlorinated phenyl derivatives, often under basic conditions.
- Step 3: Final functionalization to introduce the methanamine group via reductive amination or similar protocols.
Research Findings:
- The formation of 2-aminothiophenes can be achieved through the reaction of α-haloketones with sulfur, followed by cyclization under reflux with ammonium salts.
- Subsequent substitution with chlorinated phenyl compounds is performed in polar solvents with bases like potassium carbonate, enabling the attachment of the phenyl ring to the thiophene core.
Cross-Coupling Reactions (Suzuki or Ullmann Couplings)
The most versatile and modern approach involves cross-coupling reactions, especially Suzuki coupling, to attach the thiophene-2-yl group to a chlorinated phenyl precursor.
Methodology Overview:
Research Findings:
- Suzuki cross-coupling reactions between 3-chlorophenyl derivatives and thiophene-2-boronic acids have been reported to produce the desired heteroaryl-phenyl intermediates with yields up to 94%.
- The coupling typically employs Pd(PPh₃)₄ as a catalyst, potassium carbonate as base, in solvents like dioxane or ethanol, under reflux with inert atmosphere.
- The final step involves reduction or amination to introduce the methanamine group, often via reductive amination with formaldehyde or related reagents.
Summary Data Table of Preparation Methods
Notes on Optimization and Purification
- Reaction Optimization: Temperature control, choice of solvent, and catalyst loading significantly influence yields.
- Purification: Recrystallization from ethanol, acetone, or chloroform is common; chromatography may be employed for complex mixtures.
- Safety and Environmental Considerations: Use of inert atmospheres (argon or nitrogen) and proper handling of catalysts and solvents are essential.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, alkoxide ions, thiolate ions
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Scientific Research Applications
The applications of [3-Chloro-4-(thiophen-2-yl)phenyl]methanamine span several fields, including:
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules and materials, particularly in organic synthesis.
Biology
- Biological Activity : Investigated for potential antimicrobial and anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against cancer cells, specifically MCF7 cells, with an IC50 value indicating substantial potency .
Medicine
- Drug Development : The unique structural features of this compound make it a candidate for drug development. Its interactions with specific molecular targets are being explored for potential therapeutic effects .
Industry
- Organic Semiconductors and Corrosion Inhibitors : Utilized in developing advanced materials, including organic semiconductors and corrosion inhibitors due to its unique chemical properties .
Case Study 1: Anticancer Activity
A study highlighted the cytotoxic effects of this compound on MCF7 breast cancer cells. The compound demonstrated a significant IC50 value, indicating its potential as an anticancer agent while showing minimal effects on non-tumorigenic cells at similar concentrations.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it possessed a Minimum Inhibitory Concentration (MIC) value comparable to established antibiotics, suggesting its potential as a therapeutic agent for treating infections .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of [3-Chloro-4-(thiophen-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
a) Pyridine vs. Thiophene Derivatives
- [3-Chloro-4-(pyridine-2-methoxy)phenyl]methanamine : Replacing the thiophen-2-yl group with a pyridine-2-methoxy substituent alters electronic properties and hydrogen-bonding capacity. Pyridine’s basic nitrogen enhances solubility in polar solvents compared to thiophene. This derivative is used in synthesizing ribociclib analogs (e.g., WXJ-103), showing potent CDK4/6 inhibition for breast cancer therapy .
- NMR data (δ ~7.2–7.8 ppm for thiophene protons) confirm distinct electronic environments compared to the phenyl-thiophene system .
b) Substituent Position and Electronic Effects
- [3-Chloro-4-(trifluoromethoxy)phenyl]methanamine : The trifluoromethoxy group (-OCF₃) at the 4-position introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring. This modification increases metabolic stability and lipophilicity (logP ~2.8) compared to the thiophene analog .
Pharmacological Activity Comparisons
Key Findings :
- Thiophene-containing derivatives exhibit superior π-stacking in kinase binding pockets, while pyridine analogs improve solubility and bioavailability .
- Azetidinone and oxazole derivatives demonstrate enhanced metabolic stability, critical for oral drug development .
Physicochemical Properties
a) NMR Spectral Data
*Predicted based on analogous structures.
Biological Activity
[3-Chloro-4-(thiophen-2-yl)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted aryl bromomethyl compounds with thiophenes. The synthetic routes often include nucleophilic substitution reactions, leading to derivatives that exhibit enhanced biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms. Preliminary studies suggest it possesses significant antibacterial properties.
- Anticancer Properties : Notably, this compound has shown promise in inhibiting cancer cell growth, particularly against human breast cancer cell lines (e.g., MCF7). Specific derivatives have demonstrated selective toxicity towards cancer cells while sparing healthy cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. These interactions can lead to:
- Inhibition of Cell Proliferation : By disrupting signaling pathways essential for tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Study 1: Anticancer Activity
A study highlighted the cytotoxic effects of this compound on MCF7 cells. The compound exhibited an IC50 value indicating significant potency against these cancer cells while showing minimal effects on non-tumorigenic cells at similar concentrations .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it possessed an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, suggesting potential as a therapeutic agent in treating infections .
Data Table: Biological Activities
Q & A
Q. Critical Conditions :
- Alkaline pH (e.g., K₂CO₃) for nucleophilic aromatic substitution to minimize side reactions .
- Temperature Control : Reduction steps often require 50–80°C to avoid over-reduction .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Key Challenges | Optimization Strategies |
|---|---|---|---|
| Substitution-Reduction | 65–75 | Competing side halogenation | Excess thiophene derivative |
| Direct Amination | 50–60 | Low regioselectivity | Pd-catalyzed coupling |
How can researchers characterize the molecular structure of this compound using crystallographic techniques?
Basic Research Question
X-ray crystallography is the gold standard. Key steps include:
Q. Challenges :
- Twinning : Common in halogenated aromatics; use TWINLAW in SHELXL to deconvolute overlapping reflections .
- Hydrogen Bonding : Amine groups form strong H-bonds, requiring low-temperature (100 K) data collection to reduce thermal motion .
What strategies resolve contradictions in reported biological activities of derivatives across studies?
Advanced Research Question
Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS (≥95% purity) to verify compound integrity .
- Substituent Effects : Compare analogs systematically (e.g., replacing thiophene with pyridine; Table 2) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | IC₅₀ (μM) | Target Protein |
|---|---|---|
| [3-Cl-4-(Thiophen-2-yl)phenyl]methanamine | 2.1 | Serotonin transporter |
| [3-Cl-4-(Pyridin-2-yl)phenyl]methanamine | 8.7 | Dopamine receptor |
How can computational chemistry predict reactivity in novel reaction environments?
Advanced Research Question
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the para-position to chlorine using Gaussian09 with B3LYP/6-31G(d) basis sets. Electron-withdrawing groups (Cl, thiophene) direct reactivity .
- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
- Validation : Cross-check computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of intermediates) .
What experimental designs elucidate SAR for halogen/heterocyclic substituents?
Advanced Research Question
- Systematic Substitution : Synthesize derivatives with Br, F, or CF₃ at position 3 and thiophene/pyridine at position 4 .
- Binding Assays : Use SPR (surface plasmon resonance) to quantify affinity for receptors like GPCRs .
- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .
Q. Table 3: SAR Key Findings
| Substituent (Position 4) | LogP | σ (Hammett) | Bioactivity (pIC₅₀) |
|---|---|---|---|
| Thiophen-2-yl | 2.8 | +0.23 | 6.9 |
| Pyridin-2-yl | 1.9 | +0.12 | 5.4 |
How do crystallographic data inform conformational flexibility and intermolecular interactions?
Advanced Research Question
- Torsion Angles : Analyze C-Cl⋯S interactions (3.2–3.5 Å) to predict packing efficiency .
- Hydrogen Bond Networks : Map N-H⋯O/N contacts to explain solubility differences in polar solvents .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect metastable forms affecting bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
